2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid

Suzuki-Miyaura Coupling Weinreb Amide Bifunctional Building Block

This compound integrates a boronic acid (for Suzuki-Miyaura couplings) and a unique 5-position Weinreb amide (a robust, non-enolizable electrophile). This dual reactivity enables a convergent, one-pot sequence for assembling complex biaryl ketones. The 2-fluoro substituent enhances metabolic stability and boronic acid reactivity, making it a critical precursor for PROTAC development and medicinal chemistry SAR studies. Choose this specific regioisomer for superior cross-coupling efficiency and synthetic fidelity.

Molecular Formula C9H11BFNO4
Molecular Weight 227 g/mol
CAS No. 874289-59-5
Cat. No. B1437062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
CAS874289-59-5
Molecular FormulaC9H11BFNO4
Molecular Weight227 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O
InChIInChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3
InChIKeyUIALQZJYMDELNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS 874289-59-5): Procurement-Relevant Physicochemical and Functional Profile


2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS 874289-59-5) is a specialized organoboron compound that uniquely integrates a boronic acid moiety, a 2-fluoro substituent, and a 5-position Weinreb amide (N-methoxy-N-methylcarbamoyl) on a single phenyl ring . This specific substitution pattern confers a dual reactivity: the boronic acid enables participation in Suzuki-Miyaura cross-couplings for C-C bond formation, while the Weinreb amide serves as a robust, non-enolizable electrophile for selective transformations into ketones or aldehydes upon reaction with organometallic nucleophiles [1]. This combination defines the compound's value as a bifunctional building block, distinct from simpler arylboronic acids or standalone Weinreb amides.

Why Generic Substitution of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid Fails in Complex Synthetic Sequences


The specific arrangement of functional groups in 2-fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid creates a unique reactivity profile that cannot be replicated by simpler analogs or in-class alternatives. Simple 2-fluorophenylboronic acid (CAS 1993-03-9) lacks the Weinreb amide functionality, precluding its direct use as a masked acyl synthon . Conversely, standalone Weinreb amides, such as 5-(methoxy(methyl)carbamoyl)furan-2-ylboronic acid, cannot participate in Suzuki couplings, while regioisomers like 3-fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS 1451392-31-6) and 4-fluoro-3-(methoxy(methyl)carbamoyl)phenylboronic acid (CAS 874290-69-4) possess altered electronic and steric properties due to different fluorine and boronic acid positioning, which critically affect cross-coupling efficiency and subsequent transformations [1]. Generic substitution with such analogs would compromise both the synthetic route and the fidelity of the final target molecule.

Quantitative Differentiation of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid: Direct Comparative Evidence


Dual Reactivity: Boronic Acid for Suzuki Coupling and Weinreb Amide for Ketone Synthesis

The compound enables a convergent synthetic strategy by combining a boronic acid for Suzuki coupling with a Weinreb amide for subsequent transformation to a ketone. In contrast, a simpler 2-fluorophenylboronic acid would require an additional synthetic step to install a carboxylic acid derivative, resulting in a lower overall yield and increased synthetic complexity . The literature reports that palladium-catalyzed cross-coupling of arylboronic acids with N-methoxy-N-methylcarbamoyl chloride proceeds in yields ranging from 60% to 94% depending on the substrate, demonstrating the viability of this dual-functional approach [1].

Suzuki-Miyaura Coupling Weinreb Amide Bifunctional Building Block

Enhanced Hydrolytic Stability and Lewis Acidity via Ortho-Fluorine Substitution

The ortho-fluorine substituent in 2-fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid significantly enhances its hydrolytic stability and Lewis acidity compared to non-fluorinated or meta/para-fluorinated analogs [1]. Studies on fluorophenylboronic acids show that ortho-fluorine substitution increases the Lewis acidity (lowering the pKa) and improves stability against protodeboronation, a common degradation pathway for boronic acids [2][3]. While the exact pKa of the target compound is not reported, the predicted pKa for the analogous 2-fluorophenylboronic acid is 8.32±0.58, which is lower than that of 4-fluorophenylboronic acid (predicted pKa 8.67±0.10), indicating enhanced acidity and potentially better reactivity in Suzuki couplings .

Boronic Acid Stability Fluorine Effect Lewis Acidity

Weinreb Amide as a Selective, Non-Enolizable Electrophile for Ketone Synthesis

The Weinreb amide functionality in 2-fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid allows for highly chemoselective reactions with organometallic nucleophiles (e.g., Grignard reagents, organolithiums) to yield ketones without over-addition to the tertiary alcohol . This is a critical advantage over standard esters or carboxylic acids, which often undergo double addition, leading to complex mixtures and lower yields. While specific yields for this exact compound are not available in the open literature, studies on analogous Weinreb amide substrates demonstrate that ketone formation can be achieved in high yields (69-92%) with excellent chemoselectivity, a feat that is difficult or impossible with other acylating agents [1].

Weinreb Amide Ketone Synthesis Organometallic Addition

Optimal Research and Industrial Application Scenarios for 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid


Convergent Synthesis of Biaryl Ketones via Tandem Suzuki Coupling and Grignard Addition

The compound is ideally suited for the convergent synthesis of complex biaryl ketones, a common motif in pharmaceuticals and advanced materials. The boronic acid first undergoes a Suzuki-Miyaura coupling to install a biaryl framework. The resulting intermediate, still bearing the Weinreb amide, is then treated with an organometallic reagent to yield the final ketone. This two-step, one-pot sequence is enabled by the compound's dual functionality, offering a significant advantage over linear approaches that would require separate coupling and functional group interconversion steps [1].

Synthesis of Ortho-Fluorinated Biaryl Building Blocks with a Masked Acyl Group

The 2-fluoro substituent is a valuable pharmacophore in medicinal chemistry, often improving metabolic stability and modulating target binding. This compound serves as a direct precursor to ortho-fluorinated biaryl systems bearing a latent acyl group. The ortho-fluorine also enhances the stability of the boronic acid, ensuring high yields in the Suzuki coupling step [2]. The resulting biaryl Weinreb amide can be elaborated into a diverse array of ketone-containing analogs for structure-activity relationship (SAR) studies.

Preparation of Complex Intermediates for Proteolysis Targeting Chimeras (PROTACs)

The bifunctional nature of this compound makes it a valuable building block for the synthesis of PROTACs, which require the precise assembly of a target protein ligand, a linker, and an E3 ligase ligand. The boronic acid can be used to attach the molecule to a linker via Suzuki coupling, while the Weinreb amide provides a versatile handle for further elaboration to connect to an E3 ligase ligand. The ortho-fluorine substitution may also contribute to favorable physicochemical properties of the final PROTAC molecule [3].

Development of Fluorinated Covalent Inhibitors and Chemical Probes

The boronic acid moiety can serve as a reversible covalent warhead, targeting catalytic serine or threonine residues in enzymes such as proteases or kinases. The 2-fluoro substituent enhances the electrophilicity of the boron atom, potentially increasing its reactivity toward active-site nucleophiles [2]. The Weinreb amide provides a convenient synthetic handle for introducing additional recognition elements or reporter tags, making it a versatile starting point for developing novel chemical probes and covalent inhibitors.

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